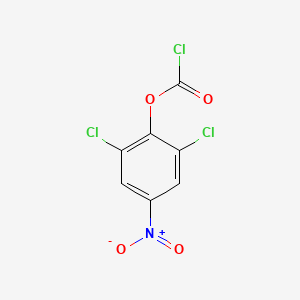

2,6-Dichloro-4-nitrophenyl chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2Cl3NO4 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl) carbonochloridate |

InChI |

InChI=1S/C7H2Cl3NO4/c8-4-1-3(11(13)14)2-5(9)6(4)15-7(10)12/h1-2H |

InChI Key |

QWFPBWRLIBYZPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2,6 Dichloro 4 Nitrophenyl Chloroformate

Classical Phosgenation Routes to 2,6-Dichloro-4-nitrophenyl Chloroformate

Historically, the most direct method for the preparation of chloroformates from phenols is the reaction with phosgene (B1210022) (COCl₂). This method is highly effective but requires stringent safety protocols due to the extreme toxicity of phosgene gas.

The synthesis of this compound via phosgenation typically involves the reaction of 2,6-dichloro-4-nitrophenol (B181596) with phosgene. To facilitate the reaction, the phenol (B47542) is often converted to its more nucleophilic phenoxide salt first. A common procedure involves deprotonating the phenol with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The resulting sodium 2,6-dichloro-4-nitrophenoxide is then added to a cold solution of excess phosgene in a suitable solvent like methylene (B1212753) chloride. researchgate.net The phenoxide anion attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the desired chloroformate product along with sodium chloride as a byproduct. researchgate.net

Table 1: Typical Reactants for Phosgenation of 2,6-Dichloro-4-nitrophenol

| Reactant | Role | Molar Equivalent (Typical) |

|---|---|---|

| 2,6-Dichloro-4-nitrophenol | Starting Material | 1.0 |

| Sodium Hydride (NaH) | Base | ~1.15 |

| Phosgene (COCl₂) | Carbonylating Agent | Excess (>2.0) |

| Tetrahydrofuran (THF) | Solvent | - |

This is an interactive table. Click on the headers to sort.

Optimizing the reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts, such as the corresponding carbonate which can arise from the reaction of the product with unreacted phenoxide. Key parameters for optimization include:

Temperature Control: The initial reaction between the phenoxide and phosgene is highly exothermic and is typically carried out at low temperatures (e.g., -10°C) to control the reaction rate and prevent side reactions. researchgate.net After the initial addition, the mixture is often allowed to warm to room temperature to ensure the reaction goes to completion. researchgate.net

Base Selection: The choice of base is crucial. Strong bases like sodium hydride are effective for complete deprotonation of the phenol, ensuring it reacts as the nucleophilic phenoxide. researchgate.net The use of tertiary amines is also common in phosgenation, where they act as both a base to neutralize the HCl byproduct and a catalyst. google.com

Solvent System: Anhydrous aprotic solvents are required to prevent hydrolysis of both phosgene and the final chloroformate product. A combination of solvents, such as THF for the phenoxide formation and methylene chloride for the phosgenation, can be used to manage solubility and reaction conditions. researchgate.net

Reagent Stoichiometry: Using a slight excess of the base ensures complete conversion of the phenol to the phenoxide. A significant excess of phosgene is used to drive the reaction to completion and minimize the formation of carbonate byproducts. researchgate.net

Byproduct Removal: In some industrial processes for aryl chloroformates, the continuous removal of the hydrogen chloride (HCl) byproduct from the reaction zone can drive the equilibrium toward the product, leading to nearly quantitative yields. google.com

Phosgene-Free and Alternative Synthetic Approaches

The significant hazards associated with handling phosgene gas have driven the development of safer, alternative synthetic methods using phosgene surrogates. These reagents are typically stable solids or liquids that generate phosgene in situ or react through a similar mechanism.

Bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a safe and convenient substitute for phosgene. nih.gov One molecule of triphosgene is equivalent to three molecules of phosgene. The reaction is typically activated by a catalytic amount of a tertiary amine, such as pyridine (B92270) or triethylamine. google.comnih.gov

While specific literature for the synthesis of this compound using triphosgene is not prevalent, the methodology is well-established for structurally similar compounds like 4-nitrophenyl chloroformate. google.com In a typical procedure, the phenol (e.g., p-nitrophenol) is dissolved in an organic solvent, and triphosgene is added in the presence of an acid scavenger or catalyst. google.comgoogle.com This method avoids the handling of gaseous phosgene and often results in high yields, making it a preferred laboratory and industrial approach. google.comresearchgate.net

Table 2: Example Molar Ratios for Triphosgene-based Synthesis of a Chloroformate

| Reactant | Role | Molar Equivalent (Example) |

|---|---|---|

| p-Nitrophenol | Starting Material | 1.00 |

| Triphosgene | Phosgene Surrogate | ~0.34 |

| Triethylamine | Base/Catalyst | ~0.34 |

Data derived from a representative procedure for p-nitrophenyl chloroformate synthesis. google.com This is an interactive table.

Beyond triphosgene, other reagents have been developed as phosgene alternatives for the synthesis of chloroformates.

Diphosgene (Trichloromethyl chloroformate): This compound is a liquid at room temperature, which can make it easier to handle and dispense compared to gaseous phosgene. wikipedia.orgresearchgate.net It reacts with phenols in a manner similar to phosgene to yield chloroformates. Diphosgene serves as a source of two equivalents of phosgene. wikipedia.org

Photo-on-Demand Phosgene Synthesis: An emerging technique involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) and oxygen via UV irradiation. kobe-u.ac.jpacs.org This method allows for the production of phosgene as it is consumed in the reaction with an alcohol or phenol, minimizing the risks associated with storage and transport of the toxic gas. acs.org

Other Carbonylating Agents: While reagents like methyl formate (B1220265) and chloroform (in the presence of a base) can act as carbonyl sources in some reactions, their application in the direct, high-yield synthesis of aryl chloroformates from phenols is less common compared to the use of phosgene and its direct surrogates. rsc.orgresearchgate.net These alternative reagents are more frequently employed in the synthesis of carbonates, carboxylic acids, or other carbonyl-containing compounds. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of this compound must account for its reactivity, particularly its sensitivity to hydrolysis. The chosen methods aim to remove unreacted starting materials, catalysts, and byproducts while preserving the integrity of the chloroformate group.

Initial Workup: Following the reaction, the first step in isolation often involves the removal of solid byproducts, such as sodium chloride (from phosgenation using NaH) or tertiary amine hydrochlorides (from triphosgene methods), by filtration. researchgate.net

Solvent Removal: The solvent is typically removed from the filtrate under reduced pressure using a rotary evaporator. researchgate.net Gentle heating may be applied, but care must be taken to avoid thermal decomposition of the product.

Aqueous Washing (with caution): If the reaction is performed with a base like pyridine or triethylamine, a careful wash with cold, dilute acid (e.g., HCl) may be used to remove residual amine, followed by washing with cold water or brine. This must be done quickly and at low temperatures to minimize hydrolysis of the chloroformate product. The organic layer is then thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Recrystallization: If the chloroformate is a solid, recrystallization from a suitable anhydrous solvent system (e.g., a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or chloroform) can be an effective purification method. researchgate.net This technique is useful for removing soluble impurities.

Distillation: While vacuum distillation is a common purification technique for liquids, it may not be suitable for this compound due to its likely high boiling point and potential for thermal degradation. researchgate.net

Throughout all purification and isolation steps, it is imperative to use anhydrous solvents and operate under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from coming into contact with the product. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 2,6 Dichloro 4 Nitrophenyl Chloroformate

Nucleophilic Acyl Substitution Pathways of Aryl Chloroformates

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including chloroformates. masterorganicchemistry.comlibretexts.org This two-step process, known as the addition-elimination mechanism, begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling the most stable leaving group to reform the carbonyl double bond and yield the final substitution product. libretexts.orgyoutube.com For aryl chloroformates, the aryloxide moiety serves as the leaving group. The reactivity of the chloroformate is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups, such as the nitro group and chlorine atoms in 2,6-dichloro-4-nitrophenyl chloroformate, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com

The reaction of aryl chloroformates with amines, known as aminolysis, is a crucial method for the synthesis of carbamates and, through subsequent reactions, ureas. wikipedia.org This reaction's mechanism and kinetics have been investigated for various aryl chloroformates, providing a framework for understanding the behavior of the title compound.

Kinetic studies on the aminolysis of aryl chloroformates, such as phenyl chloroformate and 4-nitrophenyl chloroformate, in aqueous solutions have shown that the reactions typically follow a stepwise mechanism. nih.gov When conducted under a surplus of the amine nucleophile, the reactions exhibit pseudo-first-order kinetics. nih.govnih.gov The rate-determining step in these aqueous systems is the initial nucleophilic attack by the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). nih.govnih.gov

In contrast, studies in aprotic solvents like acetonitrile (B52724) suggest a shift towards a concerted mechanism. nih.gov This change is attributed to the destabilization of the charged tetrahedral intermediate in non-aqueous media, which favors a pathway where bond formation and bond cleavage occur simultaneously. nih.govnih.gov While extensive kinetic data exists, specific studies detailing the stereochemistry of these aminolysis reactions are less common in the literature for this class of compounds.

The structure and basicity of the attacking amine play a significant role in the rate and mechanism of aminolysis. This relationship is often quantified using the Brønsted equation, which correlates the second-order rate coefficient (kN) with the pKa of the conjugate acid of the amine.

Linear Brønsted-type plots of log kN versus the amine pKa have been observed for the aminolysis of both phenyl and 4-nitrophenyl chloroformates in aqueous solutions. nih.gov The slopes of these plots, known as the Brønsted β values, provide insight into the degree of bond formation in the transition state of the rate-determining step. For the reactions of phenyl chloroformate and 4-nitrophenyl chloroformate with secondary alicyclic amines, the β values are 0.23 and 0.26, respectively. nih.gov These low, positive values are consistent with a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-limiting step, indicating a transition state where the N-C bond is only partially formed. nih.gov

| Aryl Chloroformate | Amine Type | Solvent | Brønsted β Value | Proposed Mechanism |

|---|---|---|---|---|

| Phenyl Chloroformate | Secondary Alicyclic | Aqueous | 0.23 | Stepwise (Rate-determining T± formation) |

| 4-Nitrophenyl Chloroformate | Secondary Alicyclic | Aqueous | 0.26 | Stepwise (Rate-determining T± formation) |

Data sourced from kinetic investigations on phenyl and 4-nitrophenyl chloroformates, which serve as models for this compound. nih.gov

The reaction of aryl chloroformates with alcohols (alcoholysis) or with the solvent itself (solvolysis) leads to the formation of carbonate esters. wikipedia.org Kinetic studies of these reactions, particularly in mixed solvent systems, are instrumental in elucidating the mechanistic details.

The solvolysis rates of aryl chloroformates have been extensively studied across a wide range of pure and binary aqueous-organic solvent mixtures. The extended (two-term) Grunwald-Winstein equation is a powerful tool for analyzing these kinetic data:

log (k/ko) = lNT + mYCl

Here, k and ko are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameter l represents the sensitivity of the reaction to changes in solvent nucleophilicity (NT), while m represents the sensitivity to changes in solvent ionizing power (YCl). nih.gov

For phenyl chloroformate and p-nitrophenyl chloroformate, correlation analyses using the Grunwald-Winstein equation yield large l values and smaller m values. mdpi.compsu.eduresearchgate.net This indicates that the reaction rates are highly sensitive to the nucleophilicity of the solvent, suggesting significant involvement of the solvent as a nucleophile in the rate-determining step. psu.edu

| Aryl Chloroformate | Number of Solvents | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio |

|---|---|---|---|---|

| Phenyl Chloroformate | 38 | 1.59 | 0.54 | 2.94 |

| p-Methoxyphenyl Chloroformate | 38 | 1.58 | 0.57 | 2.77 |

| p-Nitrophenyl Chloroformate | 39 | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 |

Data from extended Grunwald-Winstein analyses of various aryl chloroformates, providing insight into the expected behavior of this compound. mdpi.comnih.gov

The sensitivities derived from Grunwald-Winstein analyses, particularly the l/m ratio, are diagnostic of the reaction mechanism. The large l values (1.58-1.68) and moderate m values (0.46-0.57) observed for various aryl chloroformates strongly support a bimolecular addition-elimination mechanism. mdpi.compsu.edunih.gov The high sensitivity to solvent nucleophilicity points to the addition of a solvent molecule in the rate-determining step. psu.edu

Further evidence for this mechanism comes from kinetic solvent isotope effect (KSIE) studies. For example, the methanolysis of substituted phenyl chloroformates exhibits KSIE values (kMeOH/kMeOD) of 2.3–2.5. psu.edu These values are indicative of general-base catalysis by a second solvent molecule, which assists in proton removal from the attacking nucleophile in the transition state. psu.edunih.gov The consistently negative entropies of activation reported for the solvolyses of phenyl chloroformate derivatives also align with a bimolecular mechanism involving an ordered transition state. psu.edu Collectively, these findings suggest that the solvolysis of aryl chloroformates like this compound proceeds via a rate-determining nucleophilic addition of the solvent to the carbonyl carbon, forming a tetrahedral intermediate. mdpi.comresearchgate.net

Alcoholysis and Solvolysis Reactions: Formation of Carbonate Esters

Correlation with Grunwald-Winstein Equation Parameters and Linear Free Energy Relationships

The solvolysis of chloroformate esters is effectively analyzed using the extended (two-term) Grunwald-Winstein equation, a linear free energy relationship (LFER) that correlates reaction rates with solvent properties. mdpi.comnih.govwikipedia.org The equation is expressed as:

log(k/k₀) = lN + mY + c

where:

k and k₀ are the specific rates of solvolysis in a given solvent and a reference solvent (typically 80% aqueous ethanol), respectively. wikipedia.org

l is the sensitivity of the substrate to changes in solvent nucleophilicity (N). mdpi.com

m is the sensitivity of the substrate to changes in solvent ionizing power (Y). mdpi.com

c is a constant. researchgate.net

For the solvolysis of p-nitrophenyl chloroformate across 39 different solvents at 25.0 °C, the extended Grunwald-Winstein equation yields sensitivity values of l = 1.68 ± 0.06 and m = 0.46 ± 0.04. mdpi.comnih.govresearchgate.net These values are consistent with an addition-elimination mechanism where the initial addition of the solvent molecule is the rate-determining step. mdpi.comnih.gov The high l value indicates a significant degree of bond-making in the transition state, characteristic of bimolecular reactions, while the moderate m value suggests a lesser, but still present, degree of bond-breaking (charge separation). mdpi.com

The ratio of l/m is a valuable tool for comparing reaction mechanisms. For p-nitrophenyl chloroformate, this ratio is approximately 3.65, which is significantly higher than that for phenyl chloroformate (l/m ≈ 2.96). researchgate.netnih.gov This suggests that the solvolysis of p-nitrophenyl chloroformate is more sensitive to solvent nucleophilicity than to ionizing power, further supporting the proposed addition-elimination pathway. nih.gov The presence of two chlorine atoms ortho to the ester linkage in this compound would likely enhance this trend due to increased inductive electron withdrawal.

Table 1: Grunwald-Winstein Parameters for Aryl Chloroformate Solvolysis at 25.0 °C

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Proposed Mechanism |

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 ± 0.34 | Addition-Elimination |

| Phenyl chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 ± 0.18 | Addition-Elimination |

| p-Methoxyphenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 ± 0.26 | Addition-Elimination |

Data sourced from studies on various aryl chloroformates, illustrating the typical values for an addition-elimination mechanism. nih.gov

Reactions with Carboxylic Acids: Formation of Mixed Anhydrides

Chloroformate esters are highly effective reagents for the activation of carboxylic acids, leading to the formation of mixed anhydrides. nbinno.comresearchgate.net This reaction is a cornerstone of peptide synthesis and other acylation reactions. google.com this compound, with its highly activated carbonyl group, reacts with a carboxylate anion (generated from a carboxylic acid and a base, such as N-methylmorpholine) to form a reactive mixed anhydride (B1165640) intermediate. researchgate.net

The general reaction is as follows: R-COOH + Cl-CO-OAr + Base → R-CO-O-CO-OAr + Base·HCl (Carboxylic Acid) + (this compound) → (Mixed Anhydride)

This mixed anhydride is a potent acylating agent. The 2,6-dichloro-4-nitrophenoxy group is an excellent leaving group, facilitating subsequent nucleophilic attack at the carboxylic carbonyl carbon by an amine or alcohol to form the desired amide or ester, respectively. nih.gov This two-step, one-pot procedure is advantageous as it avoids the isolation of the often-unstable anhydride. researchgate.net The choice of chloroformate and reaction conditions, such as temperature and solvent, can be critical to prevent side reactions and ensure high yields. google.com For instance, in peptide synthesis, the reaction is typically carried out at low temperatures (e.g., -15 °C) to minimize racemization and decomposition of the mixed anhydride. google.com

Decomposition and Degradation Pathways of this compound

Hydrolytic Stability and pH-Dependent Kinetics

The hydrolytic stability of this compound is highly dependent on pH. As an activated ester, it undergoes hydrolysis to produce 2,6-dichloro-4-nitrophenol (B181596), carbon dioxide, and hydrochloric acid. Kinetic studies on the analogous p-nitrophenyl chloroformate in water-acetonitrile mixtures show a complex dependence of the reaction rate on the solvent composition and pH. researchgate.neted.gov

The hydrolysis can proceed through several mechanisms depending on the pH:

Acidic Region: At low pH, the reaction is subject to specific acid catalysis, where protonation of the carbonyl oxygen activates the molecule towards nucleophilic attack by water. amazonaws.com

Neutral Region (pH-independent): In the neutral pH range (approximately pH 1 to 7), the reaction rate is largely independent of pH, proceeding via uncatalyzed hydrolysis where water acts as the nucleophile. researchgate.neted.govamazonaws.com

Basic Region: Under basic conditions, the hydrolysis is significantly accelerated. The mechanism can involve direct nucleophilic attack by hydroxide (B78521) ions (a much stronger nucleophile than water) on the carbonyl carbon. amazonaws.com

The presence of electron-withdrawing groups on the phenyl ring, such as the nitro and chloro substituents in this compound, greatly increases the rate of hydrolysis across all pH ranges by making the carbonyl carbon more electrophilic. researchgate.net

Thermal Decomposition Mechanisms

While specific studies on the thermal decomposition of this compound are limited, the general mechanism for chloroformates can be considered. Thermal decomposition of organic peroxides, which also contain a weak O-O bond, often proceeds via homolytic bond rupture. researchgate.net However, for chloroformates, the decomposition pathway is more likely to involve the elimination of carbon dioxide. The stability of the resulting carbocation or the ability of the phenoxide to act as a leaving group influences the mechanism. Given the high stability of the 2,6-dichloro-4-nitrophenoxide anion, a plausible decomposition pathway could involve the heterolytic cleavage of the acyl-oxygen bond to form an acylium cation and the phenoxide, followed by further reactions. Alternatively, a concerted decarboxylation-elimination mechanism could occur.

Catalytic Effects on Degradation (e.g., Metal Ions)

The degradation of chlorinated aromatic compounds can be significantly influenced by catalysts, including metal ions. nih.gov For instance, the hydrolysis of p-nitrophenyl isothiocyanate, a related compound, is strongly promoted by soft metal ions like Ag⁺ and Hg²⁺. rsc.org These metal ions can coordinate to the molecule, polarizing the reactive bond and facilitating nucleophilic attack.

In the case of this compound, metal ions could catalyze its degradation in several ways:

Lewis Acid Catalysis: Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like water, thus accelerating hydrolysis.

Reductive Dechlorination: Transition metals can catalyze the reductive dechlorination of the aromatic ring, although this is a separate degradation pathway from the hydrolysis of the chloroformate group. This process is a key step in the environmental bioremediation of chlorinated phenols. semanticscholar.org

Electrophilic Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions. msu.eduwikipedia.org This deactivation is due to the powerful electron-withdrawing effects of the three substituents:

Nitro Group (-NO₂): This is one of the strongest deactivating groups, withdrawing electron density from the ring through both resonance and inductive effects. It is a meta-director. byjus.comlibretexts.org

Chlorine Atoms (-Cl): The two chlorine atoms are also deactivating due to their strong inductive electron withdrawal, which outweighs their weak resonance donation. They are ortho, para-directors. wikipedia.org

Chloroformate Group (-OCOCl): This group is also electron-withdrawing and deactivating.

The combined effect of these three groups makes the benzene (B151609) ring extremely electron-deficient and therefore highly unreactive towards electrophiles like nitronium ions (NO₂⁺) or alkyl carbocations. msu.edubyjus.com Any potential electrophilic attack would be directed to the positions meta to the nitro group (positions 3 and 5). However, these positions are already occupied by the ester linkage and a chlorine atom, respectively (position 3 is ortho to a chlorine and the ester, position 5 is ortho to both chlorines). Consequently, electrophilic aromatic substitution reactions on this molecule are exceptionally difficult to achieve and are not a synthetically viable pathway. The reactivity of the molecule is overwhelmingly dominated by nucleophilic substitution at the chloroformate's carbonyl carbon.

Advanced Applications in Organic Synthesis and Materials Science

As a Key Building Block for Complex Chemical Architectures

2,6-Dichloro-4-nitrophenyl chloroformate has emerged as a versatile and powerful reagent in modern organic synthesis, enabling the construction of intricate molecular frameworks. Its utility stems from the presence of multiple reactive sites, which can be selectively addressed to achieve a wide range of chemical transformations. The electron-withdrawing nature of the nitro group and the two chlorine atoms enhances the electrophilicity of the chloroformate moiety, making it a highly efficient acylating agent. This heightened reactivity, coupled with the ability of the 2,6-dichloro-4-nitrophenoxy group to act as an excellent leaving group, underpins its broad applicability in the synthesis of complex chemical architectures.

Reagent for the Formation of Activated Carbonates and Thiocarbonates

One of the primary applications of this compound is in the preparation of activated carbonates. These intermediates are valuable in the synthesis of polycarbonates and other complex organic molecules. The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding 2,6-dichloro-4-nitrophenyl carbonates. These carbonates are considered "activated" because the 2,6-dichloro-4-nitrophenoxide is a superior leaving group compared to simple alkoxides or phenoxides. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the efficient introduction of the carbonate functionality into a target molecule.

Similarly, this reagent can be employed for the synthesis of thiocarbonates. The reaction with thiols proceeds in a manner analogous to that with alcohols, affording the corresponding S-alkyl or S-aryl thiocarbonates. These compounds are important intermediates in various synthetic transformations, including the preparation of biologically active compounds and materials with specific optical or electronic properties. The enhanced reactivity of this compound allows these reactions to proceed under mild conditions, often at room temperature, which is advantageous when dealing with sensitive substrates.

Table 1: Formation of Activated Carbonates and Thiocarbonates

| Reactant | Product | Reaction Conditions |

| Alcohol (R-OH) | 2,6-Dichloro-4-nitrophenyl alkyl carbonate | Base (e.g., triethylamine), inert solvent |

| Phenol (B47542) (Ar-OH) | 2,6-Dichloro-4-nitrophenyl aryl carbonate | Base (e.g., pyridine), inert solvent |

| Thiol (R-SH) | S-Alkyl 2,6-dichloro-4-nitrophenyl thiocarbonate | Base (e.g., triethylamine), inert solvent |

Precursor for Isocyanate Synthesis from Primary Amines

This compound serves as an effective precursor for the synthesis of isocyanates from primary amines. This transformation is typically achieved in a two-step process. Initially, the primary amine reacts with the chloroformate to form a stable carbamate (B1207046) intermediate. The high reactivity of the chloroformate ensures that this step proceeds smoothly and with high yield.

In the subsequent step, the resulting 2,6-dichloro-4-nitrophenyl carbamate is subjected to thermolysis or treated with a suitable reagent to eliminate the 2,6-dichloro-4-nitrophenol (B181596), yielding the desired isocyanate. This phosgene-free method for isocyanate synthesis is particularly valuable as it avoids the use of highly toxic phosgene (B1210022) gas. The isocyanates generated through this route are versatile intermediates that can be used in the synthesis of a wide array of compounds, including ureas, carbamates, and various heterocyclic systems. The nature of the substituents on the primary amine can be varied, allowing for the preparation of a diverse library of isocyanates.

Role in the Synthesis of Substituted Aryl Derivatives (e.g., 1,2,4-Triazolidindiones)

The reactivity of this compound makes it a key reagent in the synthesis of various substituted aryl derivatives, including heterocyclic compounds such as 1,2,4-triazolidindiones. A common synthetic strategy involves the initial reaction of an aniline (B41778) derivative with this compound to furnish the corresponding carbamate. researchgate.net This intermediate is then reacted with a suitable hydrazine (B178648) derivative, such as ethyl carbazate, to form a semicarbazide. researchgate.net

The final step of the sequence is an intramolecular cyclization of the semicarbazide, which, upon heating or treatment with a base, yields the 1,2,4-triazolidindione ring system. This multi-step process highlights the role of this compound as a linchpin in the assembly of complex heterocyclic frameworks. The resulting 1,2,4-triazolidindiones are of interest due to their potential biological activities and applications in medicinal chemistry.

Application in Solid-Phase Synthesis Methodologies

This compound has found utility in solid-phase synthesis, a technique that is widely used for the preparation of peptides, oligonucleotides, and other combinatorial libraries. In this context, the reagent can be used to activate a solid support, typically a resin, for the subsequent attachment of a substrate. For instance, a resin bearing hydroxyl or amino functionalities can be treated with this compound to generate a highly reactive carbonate or carbamate on the solid support.

Enabling Reagent for Ring Cleavage in Complex Natural Products (e.g., Indole (B1671886) Alkaloids)

A fascinating application of this compound and related reagents is in the ring cleavage of complex natural products, such as indole alkaloids. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net This strategy, often referred to as a "ring distortion" approach, allows for the dramatic structural modification of these intricate molecules, leading to the generation of novel chemical scaffolds with potentially new biological activities. nih.gov

The reaction is initiated by the attack of the tertiary amine present in the indole alkaloid on the highly electrophilic chloroformate. This leads to the formation of an acylammonium intermediate, which is poised to undergo a ring-opening reaction. The indole nucleus participates in this process, facilitating the cleavage of a carbon-nitrogen bond and leading to the formation of a larger, medium-sized ring containing a carbamate functionality. This transformation provides rapid access to unique and stereochemically complex molecular architectures that would be challenging to synthesize through conventional methods. rsc.org

Table 2: Ring Cleavage of Indole Alkaloids

| Indole Alkaloid | Reagent | Product |

| Yohimbine (B192690) | This compound | Ring-opened yohimbine derivative |

| Apovincamine (B1665591) | Chloroformates | Ring-cleaved apovincamine analogues |

| Vinburnine (B1683052) | Chloroformates | Ring-distorted vinburnine products |

| Reserpine | Chloroformates | Novel reserpine-derived scaffolds |

Protective Group Chemistry

In the realm of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure the chemoselectivity of reactions. wikipedia.org A protecting group temporarily masks a reactive functional group, allowing other parts of the molecule to be modified without interference. This compound can be utilized to introduce a base-labile protecting group for alcohols and amines.

The reaction of an alcohol or amine with this compound in the presence of a base leads to the formation of the corresponding 2,6-dichloro-4-nitrophenyl carbonate or carbamate, respectively. These protected derivatives are generally stable to a range of reaction conditions, including those that are acidic.

The deprotection of these groups can be readily achieved under mild basic conditions. The presence of the electron-withdrawing nitro and chloro substituents on the phenyl ring facilitates the departure of the 2,6-dichloro-4-nitrophenoxide leaving group upon treatment with a base. This orthogonality to acid-labile protecting groups makes the 2,6-dichloro-4-nitrophenyl carbonate and carbamate groups valuable additions to the synthetic chemist's toolbox, enabling more complex and efficient synthetic routes.

Selective Protection of Hydroxyl Groups as Carbonate Esters

This compound serves as a highly effective reagent for the protection of hydroxyl groups in a variety of molecules, including nucleosides and complex alcohols. This protection strategy involves the conversion of the alcohol functionality into a carbonate ester. The reaction typically proceeds at room temperature in the presence of a base like pyridine (B92270).

For molecules with "isolated" hydroxyl groups, the reaction yields the corresponding p-nitrophenyl carbonate esters. A notable example is the formation of p-nitrophenyl 5'-O-tritylthymidine-3'-carbonate from 5'-O-tritylthymidine. Similarly, thymidine (B127349) itself can be converted to p-nitrophenyl thymidine 5'-carbonate. sci-hub.se In instances involving adjacent cis-hydroxyl groups, such as those found in ribonucleosides, the reagent facilitates the formation of cyclic carbonates. For example, uridine (B1682114) reacts to form uridine 2',3'-cyclic carbonate. sci-hub.se

The resulting carbonate esters exhibit stability under conditions required for other synthetic transformations, such as phosphorylation reactions. This stability is crucial for multi-step syntheses where selective protection and deprotection are paramount. The removal of the carbonate protecting group can be achieved under mild basic conditions, for instance, using imidazole (B134444) in an aqueous organic solvent, which offers a gentle method for deprotection. researchgate.net

The utility of this chloroformate extends to the synthesis of various p-nitrophenyl carbonates from alcohols, which can then be used in further reactions. For example, alcohols like homopropargyl alcohol, decanol, and cholesterol have been successfully converted into their respective p-nitrophenyl carbonates in good to excellent yields using p-nitrophenyl chloroformate and pyridine in dichloromethane. nih.gov

Interactive Data Table: Protection of Hydroxyl Groups

| Substrate | Product | Key Feature | Reference |

|---|---|---|---|

| 5'-O-tritylthymidine | p-nitrophenyl 5'-O-tritylthymidine-3'-carbonate | Protection of isolated hydroxyl group | sci-hub.se |

| Thymidine | p-nitrophenyl thymidine 5'-carbonate | Protection of primary hydroxyl group | sci-hub.se |

| Uridine | Uridine 2',3'-cyclic carbonate | Formation of cyclic carbonate from cis-diols | sci-hub.se |

| Homopropargyl alcohol | Homopropargyl p-nitrophenyl carbonate | Synthesis of activated carbonate | nih.gov |

| Decanol | Decyl p-nitrophenyl carbonate | Synthesis of activated carbonate | nih.gov |

| Cholesterol | Cholesteryl p-nitrophenyl carbonate | Synthesis of activated carbonate | nih.gov |

Carbamate Formation for Amine Protection

This compound is a versatile reagent for the protection of primary and secondary amines through the formation of stable carbamate derivatives. nbinno.com This method is particularly valuable in peptide synthesis for the protection of the N-terminus of a peptide. nbinno.com The reaction involves the acylation of the amine with the chloroformate, yielding a carbamate that is stable under various subsequent reaction conditions. emerginginvestigators.org

The reactivity of the amine plays a significant role in the reaction conditions. For instance, the protection of benzylamine (B48309) requires adjusted synthetic approaches, such as lower reaction temperatures, to account for the increased nucleophilicity of the amine compared to an alcohol. emerginginvestigators.org The resulting carbamates are stable in acidic and neutral pH conditions, making them effective protecting groups. emerginginvestigators.org

This reagent is also utilized in a two-step process for the synthesis of ureas and other derivatives. Initially, an aniline derivative can be reacted with 4-nitrophenyl chloroformate to produce the corresponding carbamate. researchgate.net This intermediate can then be further reacted to form more complex structures. researchgate.net The formation of carbamates using this method has been demonstrated to proceed with high yields, often between 72% and 94%. emerginginvestigators.org

Interactive Data Table: Carbamate Formation for Amine Protection

| Amine Substrate | Product Type | Significance | Reference |

|---|---|---|---|

| Primary and Secondary Amines | Carbamates | Stable protecting group for amines | nbinno.com |

| Peptide N-terminus | N-protected peptide | Crucial in peptide synthesis | nbinno.com |

| Benzylamine | Benzyl carbamate | Demonstrates need for optimized conditions due to high nucleophilicity | emerginginvestigators.org |

| Aniline derivatives | Aryl carbamates | Intermediate for further synthesis (e.g., ureas) | researchgate.net |

Coupling and Condensation Reactions

Peptide Synthesis: Utility as an Activated Ester for Amide Bond Formation

In peptide synthesis, the formation of an amide bond between two amino acids is a critical step. bachem.com This process typically involves the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. uni-kiel.de this compound can be used as a coupling reagent in this context. nbinno.com

While not as routinely used for direct peptide couplings as some other reagents, it functions as a phosgene analog. bachem.com Its utility lies in its ability to form activated esters. For instance, it can be used as an activated ester reagent to covalently couple a peptide onto a macromer, such as oligo(poly(ethylene glycol) fumarate). sigmaaldrich.com

The general principle of using activated esters, like those derived from p-nitrophenol, has been a long-standing strategy in peptide coupling reactions to promote amide bond formation while minimizing side reactions and racemization. uni-kiel.de

Preparation of Ureas and Carbodiimides

This compound is a valuable reagent for the synthesis of ureas. bachem.com The process often involves a two-step sequence. First, an amine is reacted with the chloroformate to form an activated carbamate intermediate. commonorganicchemistry.com This intermediate is then reacted with a second amine to yield the final urea (B33335) product. For example, an amine can be treated with 4-nitrophenyl chloroformate in the presence of a base like N,N-diisopropylethylamine (DIEA) at low temperatures. Following the formation of the activated intermediate, a second amine is added, and the mixture is heated to produce the desired urea. commonorganicchemistry.com

This methodology has been successfully applied in solid-phase synthesis as well. For instance, a resin-bound peptide can be reacted with p-nitrophenyl chloroformate, followed by cyclization in the presence of a base to yield an N-acyl-N'-methyl-benzimidazolinone resin, which is an activated N-acylurea. This activated resin is susceptible to nucleophilic attack, facilitating further reactions. frontiersin.org

Cross-linking Agent in Polymer Chemistry

Cross-linking agents are additives that create a three-dimensional network within a polymer matrix, enhancing properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.com this compound can function in this capacity by reacting with functional groups on polymer chains.

Its role as a coupling agent allows it to link different molecules together. sigmaaldrich.com For example, it has been used as a coupling agent to connect a drug molecule to a polyrotaxane carrier molecule, demonstrating its utility in creating complex, functional polymeric materials. sigmaaldrich.com The bifunctional nature of the chloroformate group allows it to react with nucleophilic groups (like hydroxyl or amine groups) present on polymer backbones or side chains, thereby forming stable covalent bonds and inducing cross-linking.

Catalytic Methodologies Incorporating Chloroformates

The inherent electrophilicity of the chloroformate group can be harnessed and modulated through various catalytic strategies to achieve a range of chemical transformations. These methods offer efficient and selective pathways for the synthesis of complex molecules.

Lewis Base Catalysis for Alcohol Activation and Halogenation

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. While classic methods often require harsh conditions, Lewis base catalysis provides a milder and more selective alternative for alcohol activation using chloroformates. In this context, chloroformates serve as effective substitutes for the highly toxic phosgene.

The mechanism involves the activation of the chloroformate by a Lewis base, such as a tertiary amine or a phosphine. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the alcohol to form an alkoxycarbonyl intermediate. In the presence of a halide source, this intermediate undergoes nucleophilic substitution to yield the corresponding alkyl halide. The choice of Lewis base and reaction conditions can be tuned to favor the desired halogenation product over potential side products like carbonates. This methodology is applicable to a wide range of alcohols, including primary, secondary, and tertiary substrates, and tolerates various functional groups.

A notable example of this is the use of phenyl chloroformate in the presence of a Lewis base catalyst for the synthesis of alkyl chlorides and bromides from alcohols. The reaction proceeds under mild conditions and offers a safer alternative to traditional halogenating agents.

Transition Metal Catalysis (e.g., Ni-Photoredox) in C-C Bond Formation with Chloroformates

Recent advancements in catalysis have unlocked novel pathways for the construction of carbon-carbon bonds. One such innovative approach combines nickel catalysis with photoredox catalysis to achieve the cross-coupling of unactivated C(sp³)–H bonds with chloroformates. kpi.uaresearchgate.netgoogle.comnih.gov This methodology allows for the direct formation of esters from abundant and inexpensive alkanes, representing a significant step forward in C-H functionalization. kpi.uaresearchgate.netgoogle.comnih.gov

The catalytic cycle is believed to initiate with the oxidative addition of the chloroformate to a low-valent nickel complex. Concurrently, a photoredox catalyst, upon excitation by visible light, abstracts a hydrogen atom from the alkane substrate to generate an alkyl radical. This radical is then captured by the nickel complex, and subsequent reductive elimination forges the new C-C bond, affording the ester product and regenerating the active catalysts. The site-selectivity of the C-H abstraction is generally governed by the stability of the resulting alkyl radical. This dual catalytic system provides a powerful tool for the synthesis of complex organic molecules from simple precursors under mild reaction conditions. kpi.uaresearchgate.netgoogle.comnih.gov

Polymer Science and Biomaterials

The reactivity of chloroformates is also extensively exploited in polymer science for the synthesis and modification of a variety of materials, including biomaterials with tailored properties for specific applications.

Activation of Polysaccharides (e.g., Pullulan) for Derivatization

The reaction of pullulan with 4-nitrophenyl chloroformate in the presence of a base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of activated carbonate esters on the polysaccharide backbone. NMR studies have indicated that the esterification occurs preferentially at the C6 primary hydroxyl groups of the glucose units in pullulan. These activated carbonate groups can then readily react with nucleophiles, such as amines, to introduce a variety of functional groups onto the polysaccharide. This two-step process allows for the synthesis of a wide range of pullulan derivatives with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields.

The degree of substitution can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reagents and the reaction time. The resulting derivatized pullulans can exhibit altered solubility, charge, and biological activity compared to the native polymer.

| Polysaccharide | Activating Agent | Key Findings |

| Pullulan | 4-Nitrophenyl chloroformate | Preferential activation at C6 hydroxyl groups. Activated carbonates react with amines to form urethane (B1682113) derivatives. |

| Dextran (B179266) | 4-Nitrophenyl chloroformate | Formation of various carbonate structures, including those from reaction with neighboring hydroxyls. |

Synthesis of Poly(oxyethylene) Modified Dextrans

The modification of polysaccharides with poly(oxyethylene) (POE), also known as polyethylene (B3416737) glycol (PEG), is a widely used strategy to enhance their water solubility, biocompatibility, and circulation time in vivo. The synthesis of POE-modified dextrans can be achieved through the activation of dextran's hydroxyl groups with a chloroformate, followed by reaction with an amino-terminated POE.

In a typical procedure, dextran is first reacted with an activating agent like 4-nitrophenyl chloroformate in an appropriate solvent system. This step introduces reactive carbonate groups onto the dextran backbone. The activated dextran is then treated with an amino-terminated POE. The amino groups of the POE chains nucleophilically attack the carbonate groups on the dextran, forming stable carbamate linkages and resulting in a POE-grafted dextran copolymer.

Development of Aromatic Polycarbonates Utilizing Chloroformates

Aromatic polycarbonates are a class of engineering thermoplastics known for their high impact strength, transparency, and thermal stability. The industrial synthesis of these polymers often involves the use of chloroformate chemistry, with phosgene (carbonyl chloride) being a key reagent. Phosgene can be considered the di-chloroformate of carbonic acid.

The most common method for synthesizing aromatic polycarbonates is the interfacial polymerization of a bisphenol, such as bisphenol A, with phosgene. In this process, the bisphenol is dissolved in an aqueous alkaline solution, while the phosgene is dissolved in an immiscible organic solvent. The polymerization reaction occurs at the interface between the two phases. The reaction proceeds through the formation of bis(chloroformate) intermediates from the bisphenol, which then polymerize to form the high molecular weight polycarbonate.

Alternatively, aromatic polycarbonates can be synthesized via a melt transesterification process, which often uses diphenyl carbonate as a phosgene substitute. Diphenyl carbonate itself can be produced from phenol and phosgene, highlighting the central role of chloroformate-related chemistry in the production of these important materials. The development of phosgene-free routes to polycarbonates is an active area of research, with some methods still relying on the in-situ generation or use of chloroformate-like intermediates.

| Monomers | Polymerization Method | Key Features |

| Bisphenol A, Phosgene | Interfacial Polymerization | High molecular weight polymer formed at the interface of two immiscible solvents. |

| Bisphenol A, Diphenyl Carbonate | Melt Transesterification | Phosgene-free route, reaction carried out at high temperatures. |

Computational and Theoretical Investigations of 2,6 Dichloro 4 Nitrophenyl Chloroformate

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical studies are essential for elucidating the detailed mechanisms of chemical reactions, providing insights into the energies of reactants, products, and transition states.

To understand the reactivity of 2,6-dichloro-4-nitrophenyl chloroformate, Density Functional Theory (DFT) calculations would be a powerful tool. Such studies would involve:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule.

Reaction Coordinate Scanning: Mapping the energy landscape of a reaction involving the chloroformate, for example, with a nucleophile. This would identify the transition state structure.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

A hypothetical reaction energy profile obtained from DFT calculations would provide activation energies and reaction enthalpies, crucial for predicting reaction rates and feasibility.

The electronic structure of a molecule is intrinsically linked to its reactivity. For this compound, this analysis would include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other reagents. The energy and shape of the LUMO would indicate the most likely site for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: This would visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. The carbonyl carbon of the chloroformate group is expected to be highly electrophilic.

Mulliken or Natural Population Analysis (NPA): These methods would provide quantitative values for the partial charges on each atom, further identifying reactive sites.

A data table summarizing these hypothetical electronic properties would be invaluable for predicting reactivity.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability; lower energy suggests higher reactivity towards nucleophiles |

| HOMO-LUMO Gap | - | Relates to chemical stability and reactivity |

| Partial Charge on Carbonyl Carbon | Positive | Primary site for nucleophilic attack |

| ESP Minimum | Near oxygen atoms | Site for electrophilic/hydrogen bond interactions |

Molecular Modeling of Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Molecular modeling can simulate these effects:

Implicit Solvent Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with specific dielectric properties. They are computationally efficient for estimating the energetic effects of the solvent on reactants, products, and transition states.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can provide detailed insights into specific solvent-solute interactions, such as hydrogen bonding.

By performing these calculations for a reaction in a series of different solvents, a theoretical correlation between solvent properties (like polarity) and the reaction rate could be established.

Prediction of Selectivity and Regioselectivity in Chemical Transformations

For a molecule with multiple potential reaction sites, predicting the selectivity is a key challenge. Computational methods can address this by:

Comparing Activation Energies: For a reaction that could proceed via multiple pathways to yield different regioisomers, DFT calculations can determine the activation energy for each path. The pathway with the lowest activation energy is predicted to be the major one.

Analyzing Fukui Functions: These are derived from conceptual DFT and can be used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack.

In Silico Exploration of Novel Reactivity Modes and Catalytic Interventions

Computational chemistry allows for the exploration of new reactions in a virtual environment. For this compound, this could involve:

Screening of Novel Nucleophiles: Simulating reactions with a wide range of nucleophiles to identify new synthetic possibilities.

Catalyst Design: Modeling the interaction of the chloroformate with potential catalysts to understand how they might lower the activation energy of a desired reaction. This could involve modeling the catalytic cycle and identifying the rate-determining step.

Future Research Directions and Emerging Paradigms for 2,6 Dichloro 4 Nitrophenyl Chloroformate

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Application

The traditional synthesis of chloroformates often involves the use of highly toxic and hazardous reagents such as phosgene (B1210022). rsc.org Future research is increasingly focused on developing greener and more sustainable alternatives. One promising approach is the "photo-on-demand" synthesis, which utilizes ultraviolet light to react an alcohol with a chloroform (B151607) solution, thereby avoiding the need for phosgene gas. irdg.org This method offers a safer and simpler route for both laboratory and industrial-scale production. irdg.org

Future applications of 2,6-dichloro-4-nitrophenyl chloroformate will also be guided by green chemistry principles. This includes its use in aqueous media where possible and its role in the development of environmentally benign pesticides and other fine chemicals. The reduction of the nitro group on the related compound 4-nitrophenol is being explored through electrochemical methods, which present a cleaner alternative to traditional reduction techniques that often use heavy metals. google.com

Table 1: Comparison of Synthetic Methods for Chloroformates

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Alcohol, Phosgene | High reactivity and yield. | Use of highly toxic phosgene gas. |

| Photo-on-demand | Alcohol, Chloroform, UV light | Avoids phosgene, safer, simpler. irdg.org | May have limitations in scale-up. |

| Triphosgene-based | Alcohol, Triphosgene (B27547) | Solid, safer alternative to phosgene. | Still generates phosgene in situ. |

Development of Highly Selective and Catalytic Transformations

A major focus of future research will be the development of highly selective and efficient catalytic transformations involving this compound. The inherent reactivity of the chloroformate group allows for a wide range of nucleophilic substitution reactions. However, achieving high selectivity, particularly in complex molecules with multiple reactive sites, remains a challenge.

Catalytic hydrogenation is a key transformation for the nitro group present in the molecule. Research on related compounds has shown that catalysts such as platinum or palladium on carbon can be used for the efficient reduction of the nitro group to an amine. google.com Future work will likely focus on developing catalysts that can selectively reduce the nitro group in the presence of the chloroformate functionality, or vice-versa, to access a wider range of functionalized building blocks.

The development of novel organocatalysts and biocatalysts for reactions involving this compound is another promising avenue. These catalysts can offer high levels of stereoselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms, such as flow chemistry systems, represents a significant paradigm shift in its application. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless multi-step synthesis. nih.govunicam.it

The highly reactive nature of this compound makes it well-suited for flow chemistry, where reaction times can be precisely controlled, and hazardous intermediates can be generated and consumed in a continuous stream, minimizing their accumulation. amt.uk This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates. amt.uk

Future research will focus on developing robust and optimized flow chemistry protocols for a variety of transformations involving this compound. This will enable the rapid and efficient synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govbenthamscience.com

Table 2: Advantages of Flow Chemistry for Reactions with this compound

| Feature | Benefit in Flow Chemistry |

| Enhanced Safety | Minimized volume of hazardous reagents at any given time. nih.gov |

| Precise Control | Accurate control over reaction time, temperature, and stoichiometry. illinois.edu |

| Improved Efficiency | Faster reaction rates and higher yields due to efficient mixing and heat transfer. amt.uk |

| Scalability | Easier to scale up production by running the system for longer periods. |

| Automation | Potential for fully automated synthesis and in-line analysis. researchgate.net |

Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into reaction kinetics and intermediates.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time, both in solution and on solid supports. irdg.org It can be used to track the disappearance of the characteristic chloroformate carbonyl stretch and the appearance of new functional groups, providing valuable kinetic data. irdg.orgnih.gov The use of in-situ FTIR probes allows for non-invasive monitoring of reactions as they occur, providing a wealth of information about reaction progress and potential side reactions. nih.govresearchgate.net

Mechanistic studies, such as the extended Grunwald-Winstein analysis, can provide quantitative insights into the role of the solvent in solvolysis reactions of aryl chloroformates. mdpi.com Such studies on p-nitrophenyl chloroformate have suggested that the reaction proceeds through an addition-elimination mechanism, with the addition step being rate-determining. mdpi.com Spectrophotometric methods can also be employed to monitor reactions where the 4-nitrophenoxide is a leaving group, due to its strong absorbance in the visible region. emerginginvestigators.org

New Applications in Fine Chemical Synthesis and Interdisciplinary Research

The unique reactivity of this compound opens up possibilities for its use in a wide range of applications in fine chemical synthesis and interdisciplinary research. Its precursor, 2,6-dichloro-4-nitrophenol (B181596), is a key intermediate in the synthesis of the insecticide Hexaflumuron, highlighting the importance of this chemical scaffold in the agrochemical industry. nbinno.com

In medicinal chemistry, the related 4-nitrophenyl chloroformate is a versatile coupling reagent used in peptide synthesis and for linking drug molecules to carrier molecules for drug delivery. sigmaaldrich.comresearchgate.net It is anticipated that this compound will find similar applications, with the added chlorine atoms providing opportunities for further functionalization or tuning of the molecule's properties.

The reactivity of the chloroformate group also makes it a candidate for the synthesis of novel polymers and materials. The reaction with diols or other difunctional monomers could lead to the formation of polycarbonates with tailored properties. Furthermore, its use as a cross-linking agent or for surface modification of materials is an area ripe for exploration. The interdisciplinary nature of modern research means that this compound could find applications in fields as diverse as materials science, nanotechnology, and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-dichloro-4-nitrophenyl chloroformate in laboratory settings?

- Methodology : Synthesis typically involves reacting 2,6-dichloro-4-nitrophenol with phosgene or a safer phosgene equivalent (e.g., triphosgene) under anhydrous conditions. A two-step procedure is common: (1) generation of the intermediate chloroformate using a base (e.g., pyridine) to neutralize HCl, and (2) purification via recrystallization or column chromatography. Strict temperature control (0–5°C) is critical to minimize side reactions like hydrolysis .

- Key Considerations : Use inert gas (N₂/Ar) to exclude moisture, as chloroformates hydrolyze readily to form HCl and CO₂ .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹³C NMR to confirm the carbonyl carbon (~150 ppm) and aromatic substituents.

- FT-IR : Peaks at ~1770–1810 cm⁻¹ (C=O stretch) and ~750–850 cm⁻¹ (C-Cl stretch) .

- HPLC/GC-MS : To assess purity and detect hydrolyzed byproducts (e.g., 2,6-dichloro-4-nitrophenol) .

- Quantitative Analysis : Titration with amines (e.g., benzylamine) to determine active chloroformate content .

Q. What safety protocols are essential for handling this compound?

- Exposure Mitigation : Use fume hoods, impermeable gloves, and eye protection. Store under nitrogen at 0–6°C to prevent decomposition .

- Toxicity Data : While specific studies are limited, related chloroformates (e.g., benzyl chloroformate) show acute toxicity (LC₅₀: 13–18 ppm in rodents). Apply AEGL-3 guidelines for life-threatening exposure thresholds .

Advanced Research Questions

Q. How does the electronic effects of the 2,6-dichloro-4-nitro substituent influence the reactivity of this chloroformate in nucleophilic acyl substitutions?

- Mechanistic Insight : The electron-withdrawing nitro and chloro groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines and alcohols. Kinetic studies using stopped-flow techniques can quantify acylation rates compared to less-activated aryl chloroformates (e.g., phenyl chloroformate) .

- Contradictions : Steric hindrance from the 2,6-dichloro substituents may reduce reactivity with bulky nucleophiles, requiring optimization of solvent polarity (e.g., THF vs. DCM) .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo models for chloroformate derivatives?

- Experimental Design :

- Compare LC₅₀ values across species (e.g., rats vs. zebrafish) to assess interspecies variability.

- Use benchmark dose (BMD) modeling to extrapolate low-dose risks from high-dose animal data (e.g., BMDL = 8.1 ppm for methyl chloroformate) .

- Evaluate hydrolytic stability in biological matrices (e.g., plasma) to distinguish parent compound toxicity from HCl/CO₂ byproducts .

Q. How can this compound be applied in synthesizing functionalized polymers or peptide conjugates?

- Case Study :

- Polymer Modification : React with poly(ethylene glycol) (PEG) amines to create pH-sensitive carbonate linkages for drug delivery systems.

- Peptide Derivatization : Use as a coupling agent for N-terminal acylation, followed by nitro group reduction to introduce amino handles for further bioconjugation .

- Optimization : Monitor reaction progress via FT-IR to track carbonyl consumption and avoid over-functionalization .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in LC₅₀ values for chloroformates, and how can they be addressed experimentally?

- Root Cause : Variability in exposure duration, animal strain, or analytical methods (e.g., static vs. dynamic chamber setups).

- Resolution : Standardize protocols per NIH guidelines (e.g., 4-hour exposure windows) and validate gas-phase concentrations using FT-IR or GC .

Q. What advanced techniques enable tracking the stability of this compound under varying storage conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.